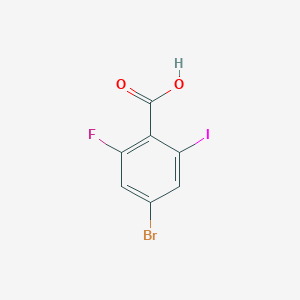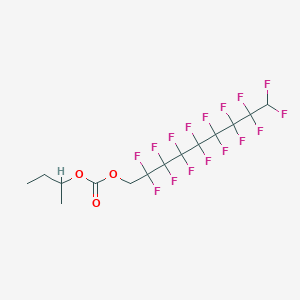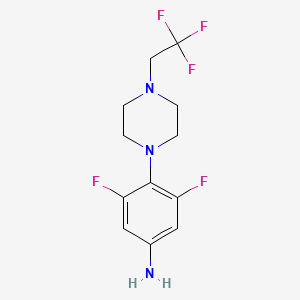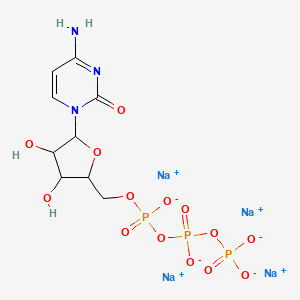![molecular formula C8H9F2NO B12081816 O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2-(2,5-difluorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2-(2,5-difluorophenyl)ethylamine with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is used as a building block in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- O-[2-(2,4-Difluorophenyl)ethyl]hydroxylamine
- O-[2-(2,6-Difluorophenyl)ethyl]hydroxylamine
- O-(2-(2,4-Difluorophenoxy)ethyl)hydroxylamine
Comparison: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, the 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9F2NO/c9-7-1-2-8(10)6(5-7)3-4-12-11/h1-2,5H,3-4,11H2 |
InChI Key |
ZYXNBKWGXVLOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)







![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)



